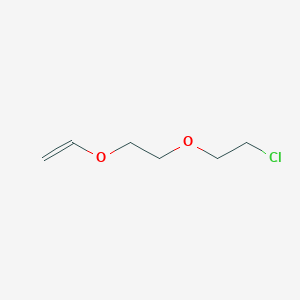
2-(2-Chloroethoxy)ethylvinyl ether
Cat. No. B8366843
M. Wt: 150.60 g/mol
InChI Key: DYUWIMGIHNMKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05173205
Procedure details


315 ml (3.3 moles) of ethyl vinyl ether and 12.5 mmoles of mercuric acetate, which rapidly dissolves, are fed into a three-neck flask of 500 ml capacity provided with a reflux condenser and mechanical stirrer and maintained under a nitrogen stream. 0.660 moles of diethylene chlorohydrin are dripped into the solution, the mixture then being heated under reflux until the ratio (gas-chromatographic analysis) of the chlorohydrin to the corresponding vinyl ether remains constant (20 hours). The mixture is then treated with anhydrous potassium carbonate (20 grams), most of the excess ethyl vinyl ether and by-product ethyl alcohol are removed under vacuum and the remaining mixture is filtered through a Gooch crucible. The filtrate is diluted with chloroform and extracted with water, the organic phase being dried with anhydrous sodium sulphate and filtered. After evaporating the solvent, the crude product is purified by preparative HPLC (stationary phase silica gel).

[Compound]
Name
mercuric acetate
Quantity
12.5 mmol
Type
reactant
Reaction Step One


[Compound]
Name
chlorohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].[CH2:6]([Cl:12])[CH2:7][O:8]CCO.C(OC=C)=C.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH:1]([O:3][CH2:4][CH2:5][O:8][CH2:7][CH2:6][Cl:12])=[CH2:2] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
315 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC
|
[Compound]
|
Name
|
mercuric acetate
|
|
Quantity
|
12.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.66 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(COCCO)Cl
|
Step Three
[Compound]
|
Name
|
chlorohydrin
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OC=C
|
Step Four
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are fed into a three-neck flask of 500 ml capacity
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a reflux condenser and mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained under a nitrogen stream
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture then being heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(20 hours)
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are removed under vacuum
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the remaining mixture is filtered through a Gooch crucible
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The filtrate is diluted with chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase being dried with anhydrous sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporating the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is purified by preparative HPLC (stationary phase silica gel)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(=C)OCCOCCCl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
